3-Phenylallyl heptanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylallyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 3-phenylallyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allylic group to a corresponding epoxide or diol.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the ester group to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, under atmospheric or elevated pressure.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Carboxylic acids, alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s ester linkage and aromatic structure make it a candidate for studying enzyme-catalyzed hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Phenylallyl heptanoate primarily involves its hydrolysis to release 3-phenylallyl alcohol and heptanoic acid. Enzymes such as esterases catalyze this hydrolysis, leading to the formation of the active components. The released 3-phenylallyl alcohol can undergo further metabolic transformations, while heptanoic acid can enter various metabolic pathways, including fatty acid oxidation.
Comparison with Similar Compounds
3-Phenylallyl heptanoate can be compared with other esters of heptanoic acid and phenylallyl alcohol:
Heptanoic acid methyl ester: Similar in structure but lacks the aromatic phenyl group, making it less versatile in aromatic substitution reactions.
Phenylallyl acetate: Contains a shorter acyl chain, which may affect its physical properties and reactivity.
Benzyl heptanoate: Similar ester linkage but with a benzyl group instead of an allyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of an aromatic ring and an allylic ester, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
71607-52-8 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] heptanoate |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-8-13-16(17)18-14-9-12-15-10-6-5-7-11-15/h5-7,9-12H,2-4,8,13-14H2,1H3/b12-9+ |
InChI Key |
HVSYFKKRNSYXHZ-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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